Chiauranib was developed by Shenzhen Chipscreen Biosciences Ltd., based in Shenzhen, China. It is classified as a small molecule drug and falls under the category of targeted therapies due to its specific inhibition of various kinases involved in tumor growth and metastasis. The compound has shown promise particularly in cancers characterized by mutations in the KRAS gene, making it a subject of interest for further research and development .
The synthesis of Chiauranib involves several chemical reactions aimed at constructing its complex molecular structure. Although specific synthetic routes are proprietary to its developers, general methodologies for synthesizing similar compounds typically include:
These methods ensure that Chiauranib is produced with high purity and efficacy for clinical applications .
Chiauranib's molecular structure is characterized by a complex arrangement that reflects its multi-target inhibition capabilities. The detailed molecular formula and structural data can be represented as follows:
The three-dimensional conformation of Chiauranib allows it to effectively interact with its targets, facilitating its role as a therapeutic agent .
Chiauranib undergoes various chemical reactions that are crucial for its pharmacological activity:
Understanding these reactions is vital for optimizing dosage regimens and predicting potential drug-drug interactions .
Chiauranib exerts its therapeutic effects through a multi-faceted mechanism:
Clinical studies have demonstrated that these mechanisms contribute to reduced tumor growth rates and improved patient outcomes in certain cancer types .
These properties influence the formulation strategies used for delivering Chiauranib effectively in clinical settings .
Chiauranib has been primarily investigated for its applications in oncology, particularly:
Ongoing research aims to expand its therapeutic applications beyond oncology into other areas where angiogenesis plays a critical role .
Chiauranib (C₂₇H₂₁N₃O₃; molecular weight: 435.48 g/mol) is a synthetic small molecule with the chemical name N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide [2] [9]. Its structural design incorporates a naphthalene-carboxamide scaffold linked to a methoxyquinoline group, enabling high-affinity interactions with diverse kinase ATP-binding pockets (Table 1). This architecture facilitates simultaneous inhibition of angiogenesis-related kinases (VEGFR1/2/3, PDGFRα, c-Kit), mitosis-regulating Aurora B, and inflammation-associated CSF-1R [1] [9].
Table 1: Kinase Selectivity Profile of Chiauranib
Target Kinase | IC₅₀ (nM) | Biological Function |
---|---|---|
VEGFR2 (KDR) | 7 | Angiogenesis regulation |
Aurora B | 9 | Mitosis and cytokinesis control |
CSF-1R | 7 | Macrophage differentiation |
VEGFR1 (Flt-1) | 8 | Vascular development |
PDGFRα | 1 | Stromal cell recruitment |
c-Kit | 4 | Stem cell maintenance |
Source: Preclinical kinase screening assays [1] [2] [9].
Chiauranib exhibits exceptional selectivity, with single-digit nanomolar IC₅₀ values against its primary targets and minimal activity (IC₅₀ >500 nM) against 33 off-target kinases, including GPCRs and ion channels [1] [9]. This precision arises from optimized interactions with unique kinase domain features:
VEGFR2 Inhibition: Chiauranib suppresses ligand-dependent VEGFR2 autophosphorylation (IC₅₀: 7 nM), disrupting downstream signaling cascades. In transformed follicular lymphoma (t-FL) models, 3 μM chiauranib reduced phosphorylated VEGFR2 by >80%, inhibiting the MEK/ERK/STAT3 axis and suppressing angiogenic genes (HGF, AKT1) [7]. This antiangiogenic effect was validated by abolished capillary tube formation in HUVECs at 0.3–3 μM concentrations [9].
Aurora B Inhibition: Chiauranib binds the catalytic cleft of Aurora B (IC₅₀: 9 nM), preventing histone H3 phosphorylation at Ser10—a key mitotic marker [1] [4]. In Molt-4 leukemia cells, 3 μM chiauranib induced G₂/M arrest within 24 hours, increasing the G₂/M population from 12% to 58% [9]. This mechanism is critical for its antimitotic activity, as Aurora B overexpression drives chromosomal instability in ovarian and lung cancers [3] [4].
CSF-1R Inhibition: By blocking CSF-1R phosphorylation (IC₅₀: 7 nM), chiauranib disrupts macrophage differentiation and tumor microenvironment (TME) remodeling. Preclinical studies show 10 mg/kg/day dosing reduces CSF-1R⁺ tumor-associated macrophages (TAMs) by 60% in xenografts, reversing immunosuppression [1] [5]. This action synergizes with its antiangiogenic effects to normalize aberrant tumor vasculature [5].
Chiauranib demonstrates linear, dose-proportional pharmacokinetics with rapid absorption (Tₘₐₓ: 2–4 hours) and slow elimination (half-life: 24–48 hours) in phase I trials [1]. Steady-state plasma concentrations are achieved within 8 days of daily dosing, with 2-fold accumulation compared to single-dose exposure [1].
Table 2: Binding Kinetics of Primary Targets
Parameter | VEGFR2 | Aurora B | CSF-1R |
---|---|---|---|
Kᵢ (nM) | 5.2 | 3.8 | 4.1 |
Residence Time | Prolonged* | Prolonged* | Prolonged* |
Dissociation Rate | Slow | Slow | Slow |
Experimental *Kᵢ values from enzyme inhibition assays [9]. Prolonged residence time inferred from sustained target suppression in vivo [1].
The molecule’s inhibition kinetics are characterized by:
Chiauranib’s therapeutic efficacy stems from concurrent blockade of three oncogenic pathways (Fig. 1):
Antiangiogenic Effects: At 10–40 mg/kg/day in xenografts, chiauranib reduced microvessel density by 70–90% in A549 lung and SMMC-7721 liver cancer models [1] [9]. This correlates with downregulation of VEGF-A and PDGFRβ expression, starving tumors of nutrient perfusion [7].
Mitotic Arrest: By inhibiting Aurora B, chiauranib induces catastrophic chromosome missegregation. In t-FL cells, 3 μM treatment increased G₂/M populations 4-fold within 24 hours, triggering apoptosis via FADD and FASLG upregulation [7].
TME Reprogramming: CSF-1R inhibition depletes M2-polarized TAMs, shifting the immune landscape toward antitumor phenotypes. In ovarian cancer models, chiauranib combined with paclitaxel increased CD8⁺ T-cell infiltration by 40% and suppressed IL-10 production [3] [5].
Table 3: Preclinical Evidence of Multitarget Synergy
Tumor Model | Key Outcomes | Mechanistic Insight |
---|---|---|
t-FL Xenografts | Tumor regression (90%); reduced p-STAT3 | VEGFR2/Aurora B dual blockade [7] |
Ovarian Cancer | PFS extended to 5.6 months (vs. 3.7 monotherapy) | CSF-1R inhibition + chemotherapy synergy [3] |
AML Xenografts | Complete growth inhibition at 40 mg/kg | c-Kit and VEGFR2 suppression [9] |
This tripartite modulation creates a self-reinforcing therapeutic effect: Vascular normalization improves drug delivery, mitotic arrest sensitizes cells to chemotherapy, and TAM depletion enhances antitumor immunity [3] [5] [7]. Phase Ib/II trials in platinum-resistant ovarian cancer validated this synergy, where chiauranib plus paclitaxel achieved median PFS of 5.6 months—51% longer than monotherapy [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3